molecular formula C12H27O3P B1619101 Trifosmin CAS No. 83622-85-9

Trifosmin

Cat. No.: B1619101
CAS No.: 83622-85-9
M. Wt: 250.31 g/mol
InChI Key: APRCRSUXFGXHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of trifosmin involves several steps and specific reaction conditions. One common method includes the reaction of phosphorus trichloride with an alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and yield .

Chemical Reactions Analysis

Trifosmin undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized forms.

    Reduction: Reducing agents can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. .

Scientific Research Applications

Trifosmin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trifosmin involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Trifosmin can be compared with other similar compounds, such as:

Properties

CAS No.

83622-85-9

Molecular Formula

C12H27O3P

Molecular Weight

250.31 g/mol

IUPAC Name

tris(3-methoxypropyl)phosphane

InChI

InChI=1S/C12H27O3P/c1-13-7-4-10-16(11-5-8-14-2)12-6-9-15-3/h4-12H2,1-3H3

InChI Key

APRCRSUXFGXHEL-UHFFFAOYSA-N

SMILES

COCCCP(CCCOC)CCCOC

Canonical SMILES

COCCCP(CCCOC)CCCOC

83622-85-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.